

Application Notes and Protocols for Ac-LETD-AFC Caspase-9 Assay

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Compound of Interest		
Compound Name:	Ac-LETD-AFC	
Cat. No.:	B590920	Get Quote

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Introduction

The **Ac-LETD-AFC** assay is a highly sensitive and specific method for the detection of caspase-9 activity, a key initiator caspase in the intrinsic pathway of apoptosis. This fluorometric assay utilizes the synthetic substrate N-Acetyl-Leu-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin (**Ac-LETD-AFC**). In the presence of active caspase-9, the substrate is cleaved, releasing the fluorescent AFC moiety. The resulting fluorescence, measured at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm, is directly proportional to the caspase-9 activity in the sample. This application note provides a detailed protocol and optimized buffer composition for the successful implementation of the **Ac-LETD-AFC** assay.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate **Ac-LETD-AFC** by active caspase-9. The tetrapeptide sequence LETD is a specific recognition motif for caspase-9. Cleavage of the substrate liberates the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), leading to a significant increase in fluorescence intensity. This allows for the quantitative determination of caspase-9 activity in cell lysates or purified enzyme preparations.

Buffer Composition and Reagents



The composition of the assay buffer is critical for maintaining the stability and activity of caspase-9, thereby ensuring accurate and reproducible results. The following tables summarize the recommended buffer compositions for cell lysis and the enzymatic reaction.

Table 1: Cell Lysis Buffer Composition

Component	Recommended Concentration	Function
HEPES	50 mM	A buffering agent that maintains a stable pH, typically around 7.4, which is optimal for caspase activity.[1][2][3]
CHAPS	0.1% (w/v)	A non-denaturing zwitterionic detergent that aids in cell lysis and solubilization of cellular proteins without inactivating the enzyme.[4][5][6]
EDTA	1 mM	A chelating agent that sequesters divalent metal ions which can inhibit caspase activity or promote protease degradation.[7][8]
Protease Inhibitor Cocktail	As recommended by manufacturer	Prevents non-specific proteolysis of caspases and other cellular proteins during cell lysis.

Table 2: 2X Reaction Buffer Composition

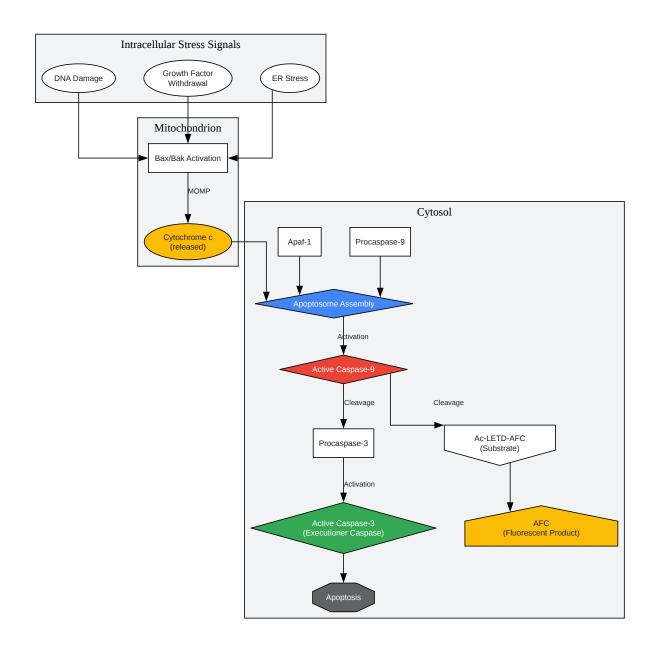


Component	Recommended Concentration	Function
HEPES	100 mM	Maintains optimal pH for the enzymatic reaction.[1][2][3]
Sucrose	20% (w/v)	Acts as a stabilizer for the enzyme.
CHAPS	0.2% (w/v)	Maintains protein solubility and prevents aggregation.[4][5][6]
DTT (Dithiothreitol)	10 mM (add fresh)	A reducing agent that maintains the cysteine residue in the active site of the caspase in a reduced state, which is essential for its catalytic activity.[9][10][11]

Signaling Pathway

The **Ac-LETD-AFC** assay measures the activity of caspase-9, a critical initiator caspase in the intrinsic apoptosis pathway. This pathway is triggered by various intracellular stress signals, such as DNA damage or growth factor withdrawal.









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